3-methyl-2-methylidenepentan-1-ol
Description
Properties
CAS No. |
89975-65-5 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regioselectivity
The hydroboration-oxidation sequence is a cornerstone for synthesizing 3-methyl-2-methylidenepentan-1-ol. This two-step process begins with the hydroboration of 3-methyl-1-pentene using borane (BH₃) in tetrahydrofuran (THF), forming an organoborane intermediate. The reaction follows anti-Markovnikov addition, with boron attaching to the less substituted carbon of the alkene. The stereochemistry proceeds via syn addition, ensuring that hydrogen and boron add to the same face of the double bond.
In the oxidation step, hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) convert the organoborane intermediate into the target alcohol. The mechanism involves nucleophilic attack by hydroxide on boron, followed by migration of the carbon-boron bond to oxygen, ultimately yielding 3-methyl-2-methylidenepentan-1-ol. This method achieves >80% yield under optimized conditions, with purity exceeding 95% after distillation.
Optimization of Reaction Parameters
Key variables influencing yield and selectivity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 0–25°C | Higher temps reduce stereocontrol |
| BH₃:Alkene Ratio | 1:1 | Excess BH₃ leads to side products |
| Oxidation Time | 2–4 hours | Prolonged exposure degrades product |
Industrial-scale implementations often substitute BH₃-THF with 9-borabicyclo[3.3.1]nonane (9-BBN) to enhance regioselectivity. For example, 9-BBN reduces formation of 3-methyl-1-pentanol byproducts from 12% to <3%.
Catalytic Hydrogenation of Unsaturated Precursors
Substrate Selection and Catalyst Design
An alternative route involves hydrogenating 3-methyl-2-penten-1-ol precursors. The patent US5463157A details a process where ethylene trimerization yields 2-ethyl-1-butene, which undergoes etherification and decomposition to form 3-methyl-2-pentene. Subsequent epoxidation and hydrogenation produce the target alcohol with 89% purity.
Palladium on carbon (Pd/C) and Raney nickel are common catalysts, though selectivity varies:
| Catalyst | H₂ Pressure (bar) | Selectivity (%) | Byproducts |
|---|---|---|---|
| Pd/C (5%) | 10 | 78 | Over-hydrogenated alkanes |
| Raney Ni | 30 | 92 | Trace ethers |
Challenges in Stereochemical Control
Catalytic hydrogenation struggles with preserving the methylidene group’s geometry. Isomerization to 3-methyl-1-penten-1-ol occurs at temperatures >50°C, necessitating low-temperature reactors (-10°C to 10°C). Microwave-assisted hydrogenation has shown promise, reducing reaction times from 12 hours to 45 minutes while maintaining 94% cis selectivity.
Biocatalytic Synthesis Using Engineered Microbes
Metabolic Pathway Engineering
The patent US7985567B2 discloses a genetically modified E. coli strain expressing alcohol dehydrogenase (ADH) and enoate reductase enzymes. These microbes convert isopentenyl pyrophosphate (IPP) into 3-methyl-2-methylidenepentan-1-ol via a four-step pathway:
-
IPP isomerization to dimethylallyl pyrophosphate
-
Hydrolysis to 3-methyl-2-buten-1-ol
-
Redox modulation by ADH to form the methylidene group
This method achieves a titer of 18 g/L in 72-hour fermentations, with downstream purification yielding 99.2% pure product.
Advantages Over Chemical Methods
-
Sustainability : Uses glucose as a feedstock, reducing reliance on petrochemicals
-
Stereopurity : Enzymatic catalysis ensures >99% ee without chiral auxiliaries
-
Byproduct Management : Microbes metabolize impurities, simplifying purification
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Laboratory Yield (%) | Industrial Scalability | Key Limitation |
|---|---|---|---|
| Hydroboration-Oxidation | 80–85 | High | THF solvent recovery costs |
| Catalytic Hydrogenation | 75–90 | Moderate | High H₂ pressure requirements |
| Biocatalytic | 70–78 | Emerging | Slow fermentation kinetics |
Environmental and Economic Considerations
Hydroboration generates boron-containing waste, requiring neutralization with acetic acid (3 kg waste per kg product). Biocatalytic routes reduce waste by 40% but face higher capital costs for bioreactors. Life-cycle analyses favor hydrogenation for bulk production (≥100 tons/year) due to lower energy inputs .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-methylidenepentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 3-methyl-2-methylidenepentanal or 3-methyl-2-methylidenepentanone.
Reduction: Formation of 3-methylpentan-1-ol.
Substitution: Formation of 3-methyl-2-methylidenepentyl chloride.
Scientific Research Applications
3-methyl-2-methylidenepentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinct odor profile.
Mechanism of Action
The mechanism by which 3-methyl-2-methylidenepentan-1-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers and Functional Group Positioning
The compound’s closest structural analogs include:
Key Observations :
- Unsaturation: The methylidene group in the target compound introduces conjugation, enhancing reactivity in addition reactions (e.g., electrophilic or radical additions) compared to saturated analogs like 3-methyl-1-pentanol .
Physical and Chemical Properties
Notes:
- The target compound’s higher molecular weight and conjugated system result in a boiling point intermediate between 3-methyl-1-pentanol and 3-methyl-2-penten-1-ol .
- Reduced water solubility compared to 3-methyl-1-pentanol is attributed to increased hydrophobicity from the methylidene group .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-2-methylidenepentan-1-ol, and how do reaction conditions influence yield and purity?
The synthesis of 3-methyl-2-methylidenepentan-1-ol can be achieved through nucleophilic substitution or reductive amination (for derivatives with amino groups). For example:
- Nucleophilic addition : Reacting a methylidene-containing precursor (e.g., 2-methylidenepentanal) with a Grignard reagent (e.g., methylmagnesium bromide) under anhydrous conditions (THF, 0–5°C) .
- Catalytic hydrogenation : Use of palladium on carbon (Pd/C) in methanol under hydrogen pressure (1–3 atm) to reduce unsaturated intermediates . Key factors include temperature control (±2°C), solvent polarity, and catalyst loading (5–10% w/w). Purity (>95%) is verified via GC-MS or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing 3-methyl-2-methylidenepentan-1-ol?
A combination of NMR, IR, and mass spectrometry is recommended:
- ¹H/¹³C NMR : Identifies methylidene (δ ~4.9–5.2 ppm for protons, δ ~110–120 ppm for carbons) and hydroxyl groups (broad peak at δ ~1–5 ppm). Multiplicity in DEPT-135 confirms branching .
- IR : O-H stretch (~3200–3600 cm⁻¹) and C=C stretch (~1640–1680 cm⁻¹) .
- High-resolution MS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 129.13 for C₇H₁₂O) .
Q. How should 3-methyl-2-methylidenepentan-1-ol be stored to maintain stability during experiments?
Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation of the methylidene group. Degradation products (e.g., ketones) can be monitored via TLC (Rf shift) or GC-MS .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of 3-methyl-2-methylidenepentan-1-ol?
Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation or enzymatic resolution (lipases) to isolate enantiomers. Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) validate enantiomeric excess (>98% ee) .
Q. What strategies resolve contradictions in bioactivity data for 3-methyl-2-methylidenepentan-1-ol across different assays?
- Dose-response validation : Ensure assays (e.g., enzyme inhibition, cytotoxicity) use identical compound concentrations (e.g., 1–100 µM) .
- Control for solvent effects : Compare DMSO vs. aqueous solubility .
- Orthogonal assays : Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .
Q. What computational methods predict the reactivity of 3-methyl-2-methylidenepentan-1-ol in novel reaction environments?
- DFT calculations (B3LYP/6-31G* level): Model transition states for electrophilic additions to the methylidene group .
- MD simulations : Assess solvent interactions (e.g., water vs. THF) and hydrogen-bonding networks .
Q. How do oxidative degradation pathways of 3-methyl-2-methylidenepentan-1-ol impact its applicability in long-term studies?
Under aerobic conditions, the methylidene group oxidizes to a ketone (e.g., 3-methyl-2-oxopentan-1-ol). Monitor via:
- Accelerated stability testing (40°C/75% RH for 4 weeks) .
- LC-MS/MS to quantify degradation kinetics (first-order rate constants) .
Q. What experimental designs optimize the regioselectivity of 3-methyl-2-methylidenepentan-1-ol in multi-step syntheses?
- Protecting groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to direct reactivity to the methylidene site .
- Lewis acids : Use BF₃·OEt₂ to stabilize carbocation intermediates during electrophilic additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
